molecular formula C25H22ClN3O2S2 B12043249 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 477313-45-4

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B12043249
CAS No.: 477313-45-4
M. Wt: 496.0 g/mol
InChI Key: YCMRYGQQGAZELA-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothienopyrimidines. This compound is characterized by its complex structure, which includes a chlorophenyl group, a hexahydrobenzothienopyrimidine core, and a sulfanyl-acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and amines, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the benzothienopyrimidine core.

    Attachment of the Sulfanyl-Acetamide Moiety: This step involves the reaction of the intermediate compound with a suitable sulfanyl-acetamide reagent under controlled conditions, such as reflux in an organic solvent.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide shares structural similarities with other benzothienopyrimidine derivatives, such as:
    • 2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
    • 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Uniqueness

  • Chlorophenyl Group : The presence of the chlorophenyl group may confer unique biological activities compared to other halogenated derivatives.
  • Sulfanyl-Acetamide Moiety : This functional group may enhance the compound’s solubility and bioavailability.

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antifungal activities, as well as insights from molecular docking studies.

Chemical Structure and Properties

The chemical structure of the compound can be analyzed through its molecular formula and weight:

PropertyValue
Molecular Formula C19H19ClN2O2S
Molecular Weight 372.88 g/mol
CAS Number Not specified

The presence of the chlorophenyl and thienopyrimidine moieties suggests potential interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antifungal activity. For instance, a related thienopyrimidine compound was tested against various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans 4 μg/mL
Aspergillus niger 2 μg/mL
Penicillium chrysogenum 2 μg/mL

These results indicate that derivatives of thienopyrimidine can be effective against common fungal pathogens, comparable to established antifungals like ketoconazole .

Antimicrobial Activity

The compound's structural characteristics suggest it may also possess broad-spectrum antimicrobial properties. A study focusing on thienopyrimidin-4(3H)-thiones found promising results against various bacteria and fungi. The mechanism of action likely involves inhibition of key enzymes or disruption of cellular processes.

Molecular Docking Studies

Molecular docking studies provide insights into how the compound interacts with biological targets. For example, docking simulations suggest that the compound fits well into the active site of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism:

  • Binding Energy : Indicates strong interactions with the target.
  • Key Interactions : Hydrogen bonds and hydrophobic interactions stabilize the binding.

These studies underscore the potential of this compound as a lead candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

A notable case study involved a series of thienopyrimidine derivatives where researchers synthesized various compounds and evaluated their biological activities. The findings highlighted several candidates with potent antifungal activity, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Properties

CAS No.

477313-45-4

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-6-2-4-8-19(15)27-21(30)14-32-25-28-23-22(18-7-3-5-9-20(18)33-23)24(31)29(25)17-12-10-16(26)11-13-17/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3,(H,27,30)

InChI Key

YCMRYGQQGAZELA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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